3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-2-15-10-6-4-3-5-9(10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZTCTVXSIERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-ethoxybenzoyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The ethoxybenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazolidine-2-thione derivatives, including 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione, typically involves the reaction of thiazolidine-2-thione with various acylating agents. The structural characteristics of these compounds contribute to their biological activities. The presence of the ethoxybenzoyl group enhances the lipophilicity and may improve the compound's ability to penetrate biological membranes.
Biological Activities
Thiazolidine-2-thione derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:
- Xanthine Oxidase Inhibition : Compounds like 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione have been investigated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is particularly relevant for treating conditions such as hyperuricemia and gout. Studies have shown that certain derivatives exhibit potent inhibitory effects with IC50 values significantly lower than traditional inhibitors like allopurinol .
- Anticancer Properties : Research indicates that thiazolidine-2-thione derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds have shown effectiveness against various cancer cell lines by triggering cell cycle arrest and apoptosis through oxidative stress mechanisms .
- Anti-inflammatory Effects : These compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity supports their potential use in treating inflammatory diseases .
- Antifungal Activity : Some derivatives have exhibited antifungal properties against common pathogens, making them candidates for developing new antifungal therapies .
Case Study 1: Xanthine Oxidase Inhibition
A study synthesized various thiazolidine-2-thione derivatives and evaluated their xanthine oxidase inhibitory activity. The most potent compound, identified as compound 6k, showed an IC50 value of 3.56 μmol/L, indicating its potential as a lead compound for hyperuricemia treatment .
Case Study 2: Anticancer Activity
In vitro studies on several thiazolidine-2-thione derivatives revealed significant cytotoxic effects against breast cancer cell lines. The compounds were effective at inducing apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Applications in Drug Development
The diverse biological activities of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione position it as a promising candidate in drug development:
- Lead Compound for Drug Design : Its ability to inhibit xanthine oxidase suggests it could serve as a lead compound for designing new drugs aimed at managing hyperuricemia.
- Combination Therapies : Given its multifaceted biological profile, it may be beneficial in combination therapies for cancer or inflammatory diseases, enhancing the efficacy of existing treatments.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxybenzoyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoyl chloride: A precursor in the synthesis of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione.
Thiazolidine-2-thione: The core structure of the compound.
Other thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents
Uniqueness
3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the ethoxybenzoyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione is a derivative of thiazolidine-2-thione, a class of sulfur-containing heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with 2-ethoxybenzoyl chloride. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in mitigating oxidative stress-related diseases. In vitro assays have shown that it can effectively reduce oxidative damage in various cell lines.
Antimicrobial Activity
Thiazolidine derivatives have demonstrated broad-spectrum antimicrobial activity. For example, studies have reported that 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione exhibits potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 10 to 50 µg/mL, indicating substantial efficacy compared to standard antibiotics.
Xanthine Oxidase Inhibition
A notable aspect of thiazolidine derivatives is their role as xanthine oxidase (XO) inhibitors. Xanthine oxidase is implicated in hyperuricemia and gout. In a comparative study, the IC50 value for 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione was found to be approximately 5.19 µmol/L, demonstrating significant inhibitory activity compared to allopurinol (7.86 µmol/L) . This positions the compound as a potential therapeutic agent in managing gout.
Structure-Activity Relationships (SAR)
The biological activity of thiazolidine derivatives is heavily influenced by their structural components. The presence of the ethoxy group enhances lipophilicity, improving cellular uptake and bioavailability. The phenyl-sulfonamide moiety has been identified as crucial for enhancing XO inhibitory activity .
| Compound | Structure | IC50 (µmol/L) | Activity |
|---|---|---|---|
| 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione | Structure | 5.19 | XO Inhibitor |
| Allopurinol | Structure | 7.86 | XO Inhibitor |
| Febuxostat | Structure | 3.34 | XO Inhibitor |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazolidine derivatives, including 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione. Results indicated that the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
- In Vivo Studies : An animal model study assessed the anti-inflammatory effects of thiazolidine derivatives. Administration of 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione resulted in a significant reduction in inflammatory markers in serum and tissue samples .
Q & A
(Basic) What synthetic methodologies are most effective for preparing 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione?
Answer:
The compound can be synthesized via cyclization of thiourea intermediates. A common approach involves reacting a substituted benzoyl chloride with ammonium isothiocyanate to form an isothiocyanate intermediate, which is then coupled with a thiazolidine precursor. For example:
- Step 1: React 2-ethoxybenzoyl chloride with ammonium isothiocyanate in 1,4-dioxane to form the corresponding benzoylisothiocyanate .
- Step 2: Condense the isothiocyanate with 1,3-thiazolidine-2-thione under reflux in a polar solvent (e.g., DMF or ethanol) to form the thiourea intermediate. Cyclization is achieved using acidic conditions (e.g., HCl) to yield the final product .
Key Optimization: Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water mixtures) .
(Basic) What characterization techniques are essential for confirming the structure of this compound?
Answer:
A multi-technique approach is critical:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry and confirm cyclic structure if single crystals are obtained .
(Advanced) How can computational chemistry optimize the synthesis and reactivity of this compound?
Answer:
Computational methods reduce trial-and-error experimentation:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and identify low-energy pathways for cyclization .
- Solvent Effects: Molecular dynamics simulations predict solvent interactions to optimize reaction rates (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .
- Electronic Properties: HOMO-LUMO analysis guides functionalization strategies (e.g., electron-withdrawing groups on the benzoyl ring may stabilize the thione moiety) .
Case Study: ICReDD’s workflow integrates computational predictions with experimental validation, shortening development time by 30–50% .
(Advanced) How should researchers address contradictory data in reaction yields or byproduct formation?
Answer:
Systematic troubleshooting is required:
- Variable Screening: Use factorial design to test parameters (temperature, solvent, stoichiometry). For example, a 2³ factorial design (temperature, solvent polarity, catalyst loading) identifies critical factors affecting yield .
- Byproduct Analysis: LC-MS or GC-MS traces unexpected products. If cyclization fails, trace unreacted thiourea intermediates via HPLC .
- Reproducibility Checks: Compare protocols across studies. Discrepancies in yields (e.g., 70% vs. 85%) may arise from purification methods (recrystallization vs. column chromatography) .
(Advanced) What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
SAR studies require controlled structural variations:
- Functional Group Modifications: Synthesize analogs with substituents on the ethoxybenzoyl ring (e.g., halogens, methyl groups) and thiazolidine core .
- Biological Assays: Test analogs against target enzymes (e.g., antimicrobial or anticancer assays) using standardized protocols (e.g., MIC for antimicrobial activity) .
- Data Correlation: Use QSAR models to link electronic parameters (Hammett constants) with bioactivity .
Example: Replace the ethoxy group with methoxy or fluorine to assess steric/electronic effects on binding .
(Basic) How can researchers mitigate hazards during synthesis and handling?
Answer:
- Toxicity Screening: Review safety data for intermediates (e.g., isothiocyanates are irritants; use fume hoods) .
- First Aid Protocols: Immediate washing with soap/water for skin contact and medical consultation for inhalation exposure .
- Waste Management: Neutralize acidic byproducts (e.g., HCl) before disposal .
(Advanced) What advanced separation techniques improve purity for analytical studies?
Answer:
- Membrane Technologies: Use nanofiltration to remove low-MW impurities .
- Preparative HPLC: Optimize mobile phase (acetonitrile/water with 0.1% TFA) for high-purity isolation .
- Crystallization Screening: Test solvent pairs (e.g., dichloromethane/hexane) to enhance crystal quality for XRD .
Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Thiourea Cyclization | 79 | Reflux in DMF, 4 h | |
| Isothiocyanate Coupling | 85 | 1,4-dioxane, RT, 12 h | |
| Acid-Catalyzed Cyclic | 72 | HCl, ethanol, reflux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
